2-Chloro-1-(quinolin-3-YL)ethanone
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Overview
Description
2-Chloro-1-(quinolin-3-YL)ethanone is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring attached to a chloroacetyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(quinolin-3-YL)ethanone typically involves the reaction of quinoline with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Quinoline+Chloroacetyl chloride→this compound+HCl
The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. Additionally, the use of automated systems can reduce the risk of exposure to hazardous chemicals and improve overall safety.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(quinolin-3-YL)ethanone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary or secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Nucleophilic Substitution: Formation of amides, thioethers, or ethers.
Reduction: Formation of 2-hydroxy-1-(quinolin-3-YL)ethanone.
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Scientific Research Applications
2-Chloro-1-(quinolin-3-YL)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Biology: It is employed in the development of chemical probes for studying biological pathways and mechanisms.
Agrochemicals: The compound is used in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(quinolin-3-YL)ethanone depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in malaria parasites. This inhibition leads to the death of the parasite.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(quinolin-2-YL)ethanone
- 2-Chloro-1-(quinolin-4-YL)ethanone
- 2-Chloro-1-(quinolin-6-YL)ethanone
Comparison
2-Chloro-1-(quinolin-3-YL)ethanone is unique due to the position of the chloroacetyl group on the quinoline ring. This positional difference can significantly affect the compound’s reactivity and biological activity. For instance, the 3-position attachment may result in different binding affinities and selectivities compared to the 2-, 4-, or 6-position analogs. This uniqueness makes it a valuable compound for developing specific inhibitors or probes in chemical biology and medicinal chemistry.
Properties
Molecular Formula |
C11H8ClNO |
---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
2-chloro-1-quinolin-3-ylethanone |
InChI |
InChI=1S/C11H8ClNO/c12-6-11(14)9-5-8-3-1-2-4-10(8)13-7-9/h1-5,7H,6H2 |
InChI Key |
YCCXLINUDVPBHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)CCl |
Origin of Product |
United States |
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